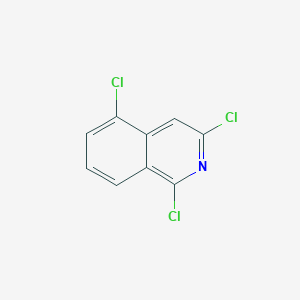

1,3,5-Trichloroisoquinoline

Description

Significance of Halogenated Heterocyclic Systems in Organic Chemistry

Heterocyclic compounds, which feature at least one non-carbon atom within a ring structure, are fundamental to organic chemistry. When these structures are substituted with one or more halogen atoms (fluorine, chlorine, bromine, or iodine), they are termed halogenated heterocycles. These compounds are of immense significance as they serve as versatile building blocks in the synthesis of more complex organic molecules. Current time information in Bangalore, IN. The presence of a halogen atom can enhance the reactivity of the heterocyclic system, providing a handle for further chemical modification through reactions like cross-coupling, lithiation, and nucleophilic substitution. Current time information in Bangalore, IN.youtube.com

Halogen atoms act as excellent leaving groups and can influence the electronic properties of the heterocyclic ring, which is pivotal for directing the course of chemical reactions. Electrophilic halogenation reactions are a common strategy for creating these valuable intermediates. researchgate.net The unique reactivity imparted by halogens makes these systems indispensable in medicinal chemistry, agrochemicals, and materials science. Current time information in Bangalore, IN.sphinxsai.com

The Isoquinoline (B145761) Nucleus as a Scaffold in Chemical Research

The isoquinoline nucleus, a bicyclic aromatic system consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, is considered a "privileged scaffold" in medicinal chemistry. thermofisher.com This structure is a core component of numerous naturally occurring alkaloids with significant biological activity, such as papaverine (B1678415) and morphine. thieme-connect.de The isoquinoline framework's structural rigidity and capacity for substitution at various positions allow for the fine-tuning of pharmacological properties.

Consequently, synthetic isoquinoline derivatives are a major focus of research for developing new therapeutic agents. thermofisher.comaksci.com Compounds containing this scaffold have been investigated for a wide range of applications, including as anticancer, antiviral, and anti-inflammatory agents. aksci.comacs.org The development of novel synthetic routes to access diverse isoquinoline structures, such as the Pomeranz–Fritsch, Bischler–Napieralski, and Pictet–Spengler reactions, remains an active area of chemical research. thermofisher.comlabshake.comwikipedia.org

Research Landscape of Polychlorinated Isoquinolines

The research landscape for polychlorinated isoquinolines is diverse, with various isomers having been synthesized and studied. These compounds are typically prepared through methods that build the isoquinoline core from chlorinated precursors or by direct chlorination of the isoquinoline skeleton. For instance, a series of chloro-, dichloro-, and trichloroisoquinolines have been prepared using modifications of the Pomeranz-Fritsch synthesis, though yields can vary significantly depending on the substitution pattern. clockss.org

One documented route involves the reaction of 2-(cyanomethyl)benzoic acid with a mixture of phosphoryl chloride and phosphorus pentachloride to produce 1,3,4-trichloroisoquinoline. thieme-connect.de Another approach describes a one-step synthesis of the isoquinoline nucleus from the reaction of nitriles with phosgene (B1210022), which has been used to prepare isomers like 1,3,7-trichloroisoquinoline (B2390822). acs.org

The reactivity of polychlorinated isoquinolines is of significant interest. The chlorine atoms, being good leaving groups, can be selectively replaced through nucleophilic substitution or engaged in metal-catalyzed cross-coupling reactions. For example, studies on 1,3-dichloroisoquinoline (B189448) have shown that the C1 position is generally more reactive toward certain nucleophilic and cross-coupling reactions than the C3 position. youtube.comacs.org This differential reactivity allows for the sequential functionalization of the molecule, making polychlorinated isoquinolines valuable platforms for generating complex molecular architectures.

The table below summarizes available data for a few known trichloroisoquinoline isomers, illustrating the type of information present in the scientific literature for this class of compounds.

| Property | 1,3,6-Trichloroisoquinoline | 1,3,7-Trichloroisoquinoline |

| CAS Number | 1053658-49-3 sigmaaldrich.com | 21902-41-0 alfa-chemistry.com |

| Molecular Formula | C₉H₄Cl₃N sigmaaldrich.com | C₉H₄Cl₃N alfa-chemistry.com |

| Molecular Weight | 232.49 g/mol sigmaaldrich.com | 232.49 g/mol alfa-chemistry.com |

| Physical Form | Solid sigmaaldrich.com | Not Specified |

| Melting Point | 125-129 °C sigmaaldrich.com | Not Specified |

Structure

3D Structure

Properties

IUPAC Name |

1,3,5-trichloroisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4Cl3N/c10-7-3-1-2-5-6(7)4-8(11)13-9(5)12/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPPQZTYPZHJJTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(N=C(C=C2C(=C1)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4Cl3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 1,3,5 Trichloroisoquinoline and Analogues

Regioselective Halogenation Strategies for Isoquinoline (B145761) Derivatization

Achieving the desired substitution pattern on the isoquinoline core often involves direct or oxidative halogenation. The inherent electronic properties of the isoquinoline ring, with its electron-deficient pyridine (B92270) part and electron-rich benzene (B151609) part, dictate the positions most susceptible to electrophilic or nucleophilic attack.

Direct Chlorination Protocols

Direct chlorination of the parent isoquinoline molecule can yield a mixture of chlorinated products. The conditions of the reaction, including the catalyst and temperature, are critical for controlling the regioselectivity.

Heptachloro-isoquinoline has been prepared through initial direct chlorination of isoquinoline, followed by a reaction with phosphorus pentachloride at high temperatures. rsc.orgrsc.org This demonstrates that exhaustive chlorination is possible, though isolating a specific trichloro-isomer like 1,3,5-trichloroisoquinoline from such a process would be challenging.

More controlled direct chlorination often employs Lewis acid catalysts to direct the substitution. For instance, the use of iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃) as catalysts in solvents like dichloromethane (B109758) at temperatures between 50–70°C can favor chlorination at specific positions. While this method is commonly cited for producing isomers like 1,4-dichloroisoquinoline, achieving the 1,3,5-substitution pattern requires careful manipulation of starting materials and conditions to overcome the natural reactivity of the isoquinoline ring. The main challenge in direct chlorination is preventing over-chlorination and directing the chlorine atoms to the desired 1, 3, and 5 positions.

Oxidative Halogenation Approaches

Oxidative halogenation provides an alternative route that can offer different regioselectivity compared to direct electrophilic substitution. These methods often involve generating a more reactive halogenating species in situ.

One approach involves the use of an oxidizing agent in combination with a halide source. For example, systems like HI/DMSO have been used for the chemoselective halogenation of related heterocyclic systems, such as pyrrolo[2,1-a]isoquinolines. researchgate.netthieme-connect.de In these reactions, DMSO acts as the oxidant. An efficient oxidative chlorination of pyrrolo[2,1-a]isoquinolines has been achieved using aqueous HCl as the chlorine source and DMSO as the terminal oxidant at room temperature. nih.gov

For the core isoquinoline structure, halogenation in strong acids can control the position of substitution. Bromination of isoquinoline in concentrated sulfuric acid (H₂SO₄) or trifluoromethanesulfonic acid (CF₃SO₃H) has been shown to be highly regioselective, yielding 5-bromoisoquinoline. researchgate.net This selectivity arises from the protonation of the nitrogen atom, which deactivates the pyridine ring and directs the electrophilic attack to the C-5 position on the benzenoid ring. A similar principle can be applied to chlorination, providing a potential pathway to introduce a chlorine atom specifically at the C-5 position as a first step toward the target molecule.

Multicomponent and Annulation Reactions for Substituted Isoquinolines

Building the isoquinoline ring from acyclic precursors allows for the pre-installation of substituents, offering a powerful strategy for synthesizing specifically substituted derivatives that are difficult to access through derivatization of the parent heterocycle.

Synthesis from o-Tolualdehyde tert-Butylimine Derivatives

A versatile method for constructing highly substituted isoquinolines involves the condensation of lithiated o-tolualdehyde tert-butylimines with nitriles. nih.govnih.gov This reaction forms an eneamido anion intermediate that can be trapped with various electrophiles to introduce substituents at the C-4 position. nih.govgrafiati.com This methodology is particularly useful for creating polysubstituted and polyhalogenated isoquinolines. nih.govharvard.edu

The general process involves the metalation of an o-tolualdehyde tert-butylimine, followed by condensation with a nitrile. harvard.edu The resulting intermediate can then be further functionalized. For example, aminoisoquinolines produced through this route can be converted into various halogenated isoquinolines. nih.gov A sequence involving diazotization of a 3-aminoisoquinoline intermediate in the presence of halide sources can yield 3-haloisoquinoline derivatives. nih.gov This strategy was used to prepare complex polyhalogenated products like 3-bromo-4-chloro-5-fluoro-7-iodoisoquinoline, showcasing the method's flexibility in introducing multiple, different halogen atoms onto the isoquinoline scaffold. nih.govharvard.edu

Table 1: Examples of Polysubstituted Isoquinolines from o-Tolualdehyde tert-Butylimine Derivatives This table is interactive. Click on the headers to sort.

| Starting Imine | Nitrile | Electrophile | Resulting Isoquinoline | Reference |

|---|---|---|---|---|

| o-Tolualdehyde tert-butylimine | Benzonitrile | Methyl iodide | 4-Methyl-3-phenylisoquinoline | nih.gov |

| 3-Fluoro-5-(TMS)benzaldehyde tert-butylimine | Benzonitrile | Methyl iodide | 5-Fluoro-4-methyl-3-phenyl-7-(TMS)isoquinoline | nih.gov |

Ring-Forming Reactions for Polyhalogenated Isoquinoline Scaffolds

Annulation, or ring-forming, reactions are among the most direct methods for synthesizing the isoquinoline core with pre-defined substitution patterns. A key method for producing polychlorinated isoquinolines is the reaction of 2-(cyanomethyl)benzoic acids with phosphorus chlorides.

Specifically, 1,3,4-trichloroisoquinoline can be synthesized by treating 2-(cyanomethyl)benzoic acid with a mixture of phosphoryl chloride (POCl₃) and an excess of phosphorus pentachloride (PCl₅). thieme-connect.de This reaction proceeds through cyclization and chlorination in a single pot. Using smaller amounts of PCl₅ can lead to the formation of 1,3-dichloroisoquinoline (B189448) or 3-chloroisoquinolin-1(2H)-one, indicating that the degree of chlorination can be controlled by the stoichiometry of the reagents. thieme-connect.de

Another one-step synthesis involves the reaction of substituted benzyl (B1604629) cyanides with phosgene (B1210022) (COCl₂) in the presence of hydrogen chloride. This method was used to prepare 1,3,7-trichloroisoquinoline (B2390822) from p-chlorophenylacetonitrile. acs.org

Table 2: Annulation Reactions for Polychlorinated Isoquinolines This table is interactive. Click on the headers to sort.

| Precursor | Reagents | Product | Reference |

|---|---|---|---|

| 2-(Cyanomethyl)benzoic acid | PCl₅ (excess), POCl₃ | 1,3,4-Trichloroisoquinoline | thieme-connect.de |

Nucleophilic Halogenation and Deoxygenation Routes

This strategy involves the introduction of halogen atoms by substituting other leaving groups, such as hydroxyl or N-oxide functionalities, on the isoquinoline ring. These methods are particularly effective for introducing halogens at the 1 and 3 positions, which are activated toward nucleophilic attack.

The deoxygenative chlorination of isoquinoline N-oxides is a well-established method for producing 1-chloroisoquinolines. Reagents such as phosphorus oxychloride (POCl₃) or a system of triphenylphosphine (B44618) (PPh₃) and trichloroacetonitrile (B146778) (Cl₃CCN) can efficiently and regioselectively chlorinate the C-2 position of N-oxides. researchgate.netresearchgate.net Halogen atoms at the C-1 position are highly susceptible to subsequent nucleophilic substitution, making 1-chloroisoquinolines versatile intermediates. ontosight.aiquimicaorganica.org

Similarly, isoquinolones (or isoquinolinones) can be converted to their chloro-derivatives. For example, 1-isoquinolone can be converted to 1-chloroisoquinoline. This deoxygenation-halogenation process is a key step in many synthetic sequences. iust.ac.ir An efficient general protocol for the deoxygenative halogenation of alcohols and aldehydes uses a triphenylphosphine/1,2-dihaloethane system, which could be adapted for hydroxylated isoquinoline precursors. cas.cn The synthesis of 1,3,4-trichloroisoquinoline from 2-(cyanomethyl)benzoic acid also involves a deoxygenative chlorination of the intermediate isoquinolinedione. thieme-connect.de

Halogenation of Isoquinoline N-Oxides

The activation of the isoquinoline ring via N-oxidation is a classical and effective strategy for facilitating nucleophilic substitution, including halogenation. The N-oxide group enhances the electrophilicity of the C1 and C3 positions, making them susceptible to attack by halide nucleophiles. Various chlorinating systems have been developed for the deoxygenative chlorination of isoquinoline N-oxides, providing access to mono-, di-, and trichlorinated products.

Common reagents for this transformation include phosphorus oxychloride (POCl₃), often used with a catalytic amount of DMF to generate the Vilsmeier reagent in situ, and systems like triphenylphosphine (PPh₃) combined with a chlorine source such as trichloroisocyanuric acid (Cl₃CCN). researchgate.netresearchgate.net These methods are prized for their efficiency and high regioselectivity, typically favoring chlorination at the C2 (or C1 in isoquinolines) position. researchgate.netresearchgate.netresearchgate.net The reaction proceeds via activation of the N-oxide by the electrophilic reagent, followed by nucleophilic attack of the chloride ion and subsequent elimination to yield the chlorinated heterocycle. researchgate.net

While direct synthesis of this compound from the N-oxide is not prominently detailed, methods for producing other trichloroisoquinoline isomers are documented. For instance, a series of chloro, dichloro, and trichloroisoquinolines have been prepared using the Pomeranz-Fritsch reaction followed by chlorination steps. clockss.org The synthesis of 1,3,7-trichloroisoquinoline has been achieved through the reaction of nitriles with phosgene. acs.org A notable synthesis of 1,3,4-trichloroisoquinoline involves the reaction of 2-(cyanomethyl)benzoic acid with a mixture of phosphoryl chloride and excess phosphorus pentachloride. thieme-connect.de These examples underscore the utility of strong chlorinating agents in producing polychlorinated isoquinoline frameworks.

| Starting Material | Reagents | Product | Key Features | Reference |

|---|---|---|---|---|

| Isoquinoline N-Oxide | POCl₃ / DMF | 1-Chloroisoquinoline | Vilsmeier reagent acts as activating agent and chloride source. | researchgate.net |

| Quinoline (B57606)/Isoquinoline N-Oxides | PPh₃ / Cl₃CCN | C2-Chlorinated Heterocycles | Mild conditions, broad substrate scope, and high regioselectivity. | researchgate.net |

| 2-(Cyanomethyl)benzoic Acid | PCl₅ / POCl₃ | 1,3,4-Trichloroisoquinoline | Provides a route to a specific trichlorinated isomer. | thieme-connect.de |

| m-Chlorobenzonitrile | COCl₂ / HCl | 1,3,7-Trichloroisoquinoline | Facile one-step synthesis of the isoquinoline nucleus from nitriles. | acs.org |

Transition Metal-Catalyzed Synthetic Transformations

Transition metal catalysis has revolutionized the synthesis of complex heterocyclic systems, and isoquinolines are no exception. Palladium and rhodium complexes, in particular, have been extensively used to construct and functionalize the isoquinoline core through a variety of bond-forming reactions.

Palladium-catalyzed cross-coupling reactions are powerful tools for forging carbon-heteroatom bonds. While most renowned for C-C bond formation, these methods have been adapted for the de novo synthesis of isoquinolines featuring heteroatom substituents at key positions. A prominent strategy involves the palladium-catalyzed α-arylation of ketone, ester, or nitrile enolates with ortho-functionalized aryl halides. rsc.orgrsc.orgpnas.org

This approach furnishes a 1,5-dicarbonyl equivalent which can be cyclized with a nitrogen source like ammonia (B1221849) or hydroxylamine (B1172632) hydrochloride. rsc.orgrsc.org When nitrile or ester enolates are used, this methodology provides direct access to 3-aminoisoquinolines (C-N bond formation) and 3-hydroxyisoquinolines (C-O bond formation), respectively. rsc.org This regioselective route is highly versatile, tolerating a wide array of substituents and allowing for the construction of even electron-deficient isoquinoline skeletons, which are often challenging to synthesize via traditional methods. rsc.orgrsc.org

| Precursors | Pd-Catalyst System | Product Type | Key Features | Reference |

|---|---|---|---|---|

| ortho-Halobenzaldehyde/ketone + Ketone Enolate | Pd catalyst + Ligand (e.g., P(t-Bu)₃) | Substituted Isoquinolines | Convergent synthesis of polysubstituted isoquinolines. | pnas.org |

| ortho-Halobenzaldehyde + Nitrile/Ester Enolate | Pd catalyst + Base (e.g., LiHMDS) | 3-Amino/3-Hydroxyisoquinolines | Direct formation of C-N or C-O bonds in the heterocyclic ring. | rsc.org |

| 2-Alkynylarylaldimines + Electrophiles | Pd(II) catalyst | 4-Substituted Isoquinolines | Cyclization followed by cross-coupling (e.g., Heck reaction). | researchgate.net |

Rhodium-catalyzed reactions, especially those involving C-H activation, have emerged as highly efficient and atom-economical methods for synthesizing substituted isoquinolines. rsc.orgrsc.org These transformations typically involve the reaction of an arene bearing a directing group (such as an imine, oxime, or benzimidate) with a coupling partner like an alkyne or alkene. rsc.orgmdpi.com

The [Cp*Rh(III)] catalyst has proven particularly robust for these annulations. mdpi.com For example, benzimidates can react with allyl carbonates, which serve as a C2 synthon, in a cascade C-H activation/cyclization process to yield isoquinoline derivatives rapidly. rsc.org Similarly, the reaction of O-acetyl oximes with vinyl acetates or vinyl selenones provides access to 3,4-unsubstituted isoquinolines, a scaffold that can be difficult to obtain via other methods. osaka-u.ac.jp The vinyl selenone acts as an effective acetylene (B1199291) surrogate, and the selenium byproduct can be recovered and recycled, adding a green chemistry aspect to the process. osaka-u.ac.jp These methods exhibit broad functional group tolerance, enabling the synthesis of a diverse library of isoquinoline analogues. mdpi.comosaka-u.ac.jp

| Reactants | Rh-Catalyst System | Product Type | Key Features | Reference |

|---|---|---|---|---|

| Benzimidates + Allyl Carbonates | [CpRhCl₂]₂ / AgSbF₆ | Substituted Isoquinolines | Rapid (1h), H₂ evolution, allyl carbonate as C2 synthon. | rsc.org |

| O-Pivaloyl Ketoximes + Phenyl Vinyl Selenone | [CpRh(MeCN)₃][SbF₆]₂ | 3,4-Unsubstituted Isoquinolines | Vinyl selenone as an oxidizing acetylene surrogate; mild conditions. | osaka-u.ac.jp |

| Benzamides + Internal Alkynes | [CpRhCl₂]₂ / CsOAc | Functionalized Isoquinolones | [4+2] annulation via C-H activation. | mdpi.com |

| Aromatic Oxime Esters + Geminal-Substituted Vinyl Acetates | [CpRhCl₂]₂ / AgSbF₆ | 3-Substituted or non-C3-substituted Isoquinolines | Concise synthesis with good functional group tolerance. | rsc.org |

Green Chemistry and Biocatalytic Approaches in Halogenated Isoquinoline Synthesis

In response to the growing demand for sustainable chemical manufacturing, green chemistry principles are increasingly being applied to the synthesis of halogenated heterocycles. This includes the use of biocatalysts and the development of metal-free reaction pathways.

Enzymatic halogenation offers a highly selective and environmentally benign alternative to traditional chemical methods. Flavin-dependent halogenases (FDHs) are a well-characterized class of enzymes capable of performing regioselective halogenation on a wide range of electron-rich aromatic substrates. These enzymes utilize a flavin cofactor, molecular oxygen, and a halide salt (e.g., NaCl or NaBr) to generate a reactive hypohalous acid equivalent within the enzyme's active site, which then performs electrophilic aromatic substitution.

Research has shown that specific fungal FDHs can catalyze the chlorination of isoquinoline derivatives. For example, a flavin-dependent halogenase has been identified that performs specific chlorination of isoquinolines. While the substrate scope is often limited to activated systems, such as hydroxyisoquinolines, these biocatalytic methods provide exceptional regio- and chemoselectivity under mild, aqueous conditions, avoiding the use of hazardous reagents and the formation of toxic byproducts.

Photochemical and Metal-Free Synthetic Pathways to Polychlorinated Heteroarenes

Photochemical reactions and metal-free synthetic strategies represent another frontier in green chemistry, offering novel reactivity and minimizing reliance on expensive and potentially toxic heavy metals. These methods can provide access to complex molecular architectures, including polychlorinated heteroarenes, under mild conditions.

Visible-light-mediated reactions have been developed for the functionalization of quinolines and isoquinolines. For instance, a C-H hydroxyalkylation has been achieved that proceeds via a radical pathway, exploiting the excited-state reactivity of 4-acyl-1,4-dihydropyridines to generate acyl radicals without the need for an external oxidant. nih.gov Another innovative approach involves the photochemical SRN1 reaction between a 2-halobenzylamine and a ketone enolate to form a 1,2-dihydroisoquinoline, which can be subsequently aromatized. thieme-connect.de

Furthermore, completely metal-free synthetic routes have been established. Aryne annulation reactions, for example, provide direct, metal-free access to isoquinoline scaffolds from N-acyl dehydroamino esters. caltech.edu Additionally, metal-free cross-coupling reactions of quinoline N-oxides with boronic acids have been developed, showcasing the potential of activating the heterocycle via N-oxidation to achieve functionalization without a transition metal catalyst. nih.gov These modern methods provide powerful and sustainable alternatives for the synthesis and functionalization of isoquinolines and their polychlorinated analogues.

Electron Donor-Acceptor Complex Mediated Reactions

The formation of electron donor-acceptor (EDA) complexes, which generate reactive radical intermediates upon photoactivation, has emerged as a powerful strategy in modern organic synthesis. acs.orgthieme-connect.de This approach offers mild, often catalyst-free conditions for the construction of complex molecular architectures, including the isoquinoline scaffold. acs.org

The general principle of EDA complex-mediated synthesis involves the association of an electron-rich donor molecule with an electron-deficient acceptor molecule. thieme-connect.de Upon irradiation with visible light, a single-electron transfer (SET) occurs from the donor to the acceptor, creating a radical ion pair. These highly reactive species can then undergo a variety of transformations, such as cyclization and functionalization, to yield the desired products. thieme-connect.de

While a specific, documented synthesis of this compound using an EDA complex-mediated reaction is not readily found in current literature, a plausible synthetic route can be proposed based on established precedents in isoquinoline synthesis. acs.org Such a hypothetical pathway might involve the formation of an EDA complex between a suitably substituted chlorinated precursor, acting as the electron acceptor, and a donor species that facilitates the radical cascade and cyclization to form the trichlorinated isoquinoline ring. The versatility of this methodology allows for the incorporation of various functional groups, suggesting its potential for creating a diverse range of halogenated isoquinoline analogues.

Recent studies have demonstrated the utility of EDA complexes in the functionalization of the isoquinoline core itself. For instance, the site-selective C-H borylation of isoquinoline has been achieved through the formation of an EDA complex between isoquinoline, bis(pinacolato)diboron (B136004) (B₂Pin₂), and a suitable base, followed by photoirradiation. nih.gov This highlights the potential of EDA chemistry to modify existing isoquinoline skeletons, which could be a viable route to introduce further complexity to pre-synthesized chlorinated isoquinolines.

The table below illustrates the general components and conditions typical for EDA complex-mediated reactions in the context of isoquinoline chemistry, providing a framework for how the synthesis of chlorinated analogues might be approached.

| Donor (Example) | Acceptor (Example) | Light Source | Solvent (Example) | Product Type (Example) |

| N,N-dimethylaniline | N-methylmaleimide | Ultraviolet Light | Acetonitrile (B52724) | Tetrahydroquinoline derivative |

| Isoquinoline/B₂Pin₂/Base | Aryl Halide | 390 nm LED | DMF | Arylated Isoquinoline |

| N-Aryl Amino Acids | Maleimides | Visible Light | Acetonitrile | Tetrahydroquinoline |

This table presents generalized examples of EDA complex-mediated reactions relevant to quinoline and isoquinoline synthesis and functionalization. Specific conditions would need to be optimized for the synthesis of this compound.

Historical Perspectives and Evolution of Halogenated Isoquinoline Synthesis

The history of isoquinoline synthesis is rich, dating back to the late 19th century with the isolation of the parent compound from coal tar in 1885. thieme-connect.de The development of methods to construct the isoquinoline core, particularly with halogen substituents, has been a continuous area of research, driven by the utility of these compounds as synthetic intermediates.

Early and foundational methods for isoquinoline synthesis include the Bischler-Napieralski reaction (1893) and the Pictet-Spengler reaction (1911). jk-sci.comwikipedia.orgwikipedia.org The Bischler-Napieralski reaction involves the acid-catalyzed cyclization of a β-arylethylamide to form a 3,4-dihydroisoquinoline, which can then be dehydrogenated to the corresponding isoquinoline. jk-sci.comwikipedia.orgnrochemistry.com This method is most effective with electron-rich aromatic rings, and the use of dehydrating agents like phosphorus oxychloride (POCl₃) is common. wikipedia.orgnrochemistry.com The Pictet-Spengler reaction, on the other hand, condenses a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure to yield a tetrahydroisoquinoline. wikipedia.orgmdpi.com

The synthesis of halogenated isoquinolines, including polychlorinated derivatives, has often relied on modifications of these classical methods or the use of halogenated starting materials. For instance, the Pomeranz–Fritsch reaction, another classical method, has been used to prepare a series of chloro-, dichloro-, and trichloroisoquinolines with varying yields. clockss.org

A significant development in the direct synthesis of polychlorinated isoquinolines was the one-step reaction of nitriles with phosgene in the presence of hydrogen chloride. This method, while requiring harsh conditions (heating at 95-100°C for 200 hours), provided a direct route to compounds like 1,3,7-trichloroisoquinoline. acs.org Another notable historical synthesis is the conversion of 2-(cyanomethyl)benzoic acid to 1,3,4-trichloroisoquinoline using a mixture of phosphoryl chloride and phosphorus pentachloride. thieme-connect.de

The following table provides a summary of key historical methods used in the synthesis of isoquinolines, with a focus on examples that lead to or could be adapted for halogenated derivatives.

| Reaction Name | Year Discovered | Precursors (Example for Halogenated Synthesis) | Reagents (Example) | Product (Example) |

| Bischler-Napieralski | 1893 | N-(2-(3,5-dichlorophenyl)ethyl)acetamide | POCl₃, P₂O₅ | 6,8-Dichloro-1-methyl-3,4-dihydroisoquinoline |

| Pictet-Spengler | 1911 | 2-(3,5-Dichlorophenyl)ethanamine, Formaldehyde | HCl | 6,8-Dichloro-1,2,3,4-tetrahydroisoquinoline |

| Pomeranz–Fritsch | 1893 | 3,5-Dichlorobenzaldehyde, Aminoacetaldehyde diethyl acetal | H₂SO₄ | 5,7-Dichloroisoquinoline |

| Phosgene-Nitrile Reaction | ~1969 | m-Chlorobenzonitrile, Phosgene, HCl | Nitrobenzene (solvent) | 1,3,7-Trichloroisoquinoline |

| From 2-(Cyanomethyl)benzoic acid | ~1981 | 2-(Cyanomethyl)benzoic acid | PCl₅, POCl₃ | 1,3,4-Trichloroisoquinoline |

This table presents examples of historical synthetic routes. The specific precursors for halogenated derivatives are illustrative of how these reactions could be adapted.

The evolution from these classical, often harsh, synthetic methods to modern approaches like EDA complex-mediated reactions reflects the broader trends in organic chemistry towards milder, more efficient, and highly selective transformations.

Mechanistic Investigations of 1,3,5 Trichloroisoquinoline Reactivity

Elucidation of Nucleophilic Aromatic Substitution Mechanisms in Chlorinated Isoquinolines

The isoquinoline (B145761) ring is inherently electron-deficient, a characteristic that is significantly amplified by the presence of three chloro substituents. This electron deficiency makes the ring system susceptible to attack by nucleophiles, primarily through nucleophilic aromatic substitution (SNAr) pathways. In the case of 1,3,5-trichloroisoquinoline, the chlorine atoms at the 1 and 3 positions are particularly activated toward substitution due to their proximity to the ring nitrogen, which acts as a powerful electron sink.

Addition/Elimination Pathways

The most common mechanism for nucleophilic substitution on electron-poor aromatic rings is the addition-elimination (SNAr) pathway. rsc.orguni-regensburg.de This two-step process involves the initial attack of a nucleophile on one of the chlorinated carbon atoms, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. nih.govrsc.org The aromaticity of the ring is temporarily broken in this step. nih.gov In the subsequent elimination step, the leaving group (a chloride ion) is expelled, and the aromaticity of the ring is restored. nih.gov

For this compound, nucleophilic attack is anticipated to occur preferentially at the C1 and C3 positions. The relative reactivity of these positions is governed by the ability of the structure to stabilize the negative charge in the Meisenheimer intermediate. Studies on 1,3-dichloroisoquinolines have shown that substitution often occurs selectively at the C1 position in palladium-catalyzed coupling reactions. nih.gov The stability of the intermediate is enhanced by the electron-withdrawing nature of the remaining chlorine atoms and the ring nitrogen. rsc.org

Table 1: Expected Relative Reactivity of Positions in this compound towards Nucleophilic Attack

| Position | Activating Factors | Expected Reactivity |

|---|---|---|

| C1 | α to ring nitrogen | High |

| C3 | γ to ring nitrogen | High |

Note: This table represents expected trends based on general principles of isoquinoline chemistry; specific experimental data for this compound is not available.

SN(ANRORC) Mechanisms

An alternative mechanistic pathway for nucleophilic substitution in heterocyclic systems is the SN(ANRORC) mechanism, which stands for A ddition of the N ucleophile, R ing O pening, and R ing C losure. nih.gov This pathway is distinct from the direct addition-elimination route and becomes relevant under specific conditions, particularly with strong nucleophiles like amide ions in liquid ammonia (B1221849). nih.govnih.gov

In the context of a chlorinated isoquinoline, the SN(ANRORC) mechanism would involve the initial addition of the nucleophile, followed by the cleavage of the heterocyclic ring to form a more stable open-chain intermediate. ambeed.com Subsequent rotation and ring closure, with the elimination of a chloride ion, leads to the final substituted product, which can sometimes be an isomer of the one expected from a direct SNAr reaction. nih.gov Studies on 3-bromoisoquinoline (B184082) have demonstrated that a significant portion of the amination product forms via an SN(ANRORC) sequence. nih.gov While not explicitly documented for this compound, the possibility of this mechanism, especially in reactions at the C3 position with powerful nucleophiles, cannot be discounted. The initial ring-opened intermediate is predicted to be a pseudo-cis form, which may isomerize to a more stable pseudo-trans geometry. ambeed.com

Carbon-Hydrogen Activation Studies in Isoquinoline Functionalization

Direct functionalization of carbon-hydrogen (C–H) bonds is a powerful and atom-economical strategy in modern organic synthesis. beilstein-journals.org For heterocycles like isoquinoline, C–H activation methodologies offer a way to introduce new functional groups without pre-functionalization. However, achieving selectivity among multiple C–H bonds is a significant challenge. beilstein-journals.org

In this compound, all available C–H bonds (at C4, C6, C7, and C8) are potential sites for activation. Research in this area typically employs transition-metal catalysts (e.g., iridium, rhodium, palladium) that coordinate to the substrate, often guided by a directing group, to selectively cleave a specific C–H bond. For isoquinolines, the ring nitrogen itself can act as a directing group to facilitate ortho-C–H activation, although this is less common than using externally installed directing groups. Given the electronic landscape of this compound, developing selective C–H functionalization protocols would require overcoming the inherent reactivity of the C-Cl bonds, which are susceptible to oxidative addition or nucleophilic attack. No specific C–H activation studies have been reported for the 1,3,5-trichloro isomer.

Exploration of Radical Reaction Pathways in Polychlorinated Systems

Radical reactions provide another avenue for the functionalization of aryl halides. The radical-nucleophilic aromatic substitution (SRN1) mechanism is a chain reaction involving radical anion intermediates. uni-regensburg.de This process typically involves three stages: initiation (formation of a radical anion), propagation (fragmentation of the radical anion, reaction of the resulting aryl radical with a nucleophile, and electron transfer), and termination.

This pathway could be relevant for this compound, particularly for substitution at the C5 position on the benzene (B151609) ring, which is less activated towards traditional SNAr reactions. The presence of multiple chlorine atoms could influence the stability and fragmentation patterns of the radical intermediates. Furthermore, polychlorinated systems can participate in radical-mediated cyclizations or cross-coupling reactions under photochemical or transition-metal-catalyzed conditions. These reactions often proceed through complex cascades involving multiple radical species, but specific investigations into such pathways for this compound have not been documented.

Reaction Dynamics and Intermediate Characterization

The elucidation of the reaction mechanisms described above relies heavily on the detection and characterization of transient intermediates. These short-lived species provide direct evidence for a proposed reaction coordinate.

Table 2: Potential Intermediates in this compound Reactions and Characterization Methods

| Reaction Pathway | Key Intermediate | Potential Characterization Techniques |

|---|---|---|

| Addition/Elimination (SNAr) | Meisenheimer Complex | NMR Spectroscopy, UV-Vis Spectroscopy, X-ray Crystallography (of stable analogues) |

| SN(ANRORC) | Ring-Opened Anionic Species | NMR Spectroscopy, Trapping Experiments, Isotope Labeling |

| Radical-Nucleophilic (SRN1) | Aryl Radical, Radical Anion | Electron Paramagnetic Resonance (EPR) Spectroscopy, Radical Trapping Experiments |

Note: This table is illustrative and based on general methods for studying reaction intermediates. ambeed.com Specific intermediates for this compound have not been isolated or characterized.

For the SNAr pathway, the key intermediate is the Meisenheimer complex. While often too reactive to isolate, its structure can be inferred by indirect chemical or spectroscopic means, or by studying more stable analogues. In the SN(ANRORC) mechanism, the structure of the ring-opened intermediate is crucial. Studies on related nitropyridines have successfully used NMR and X-ray crystallography to characterize these species, confirming their geometry. ambeed.com For radical pathways, techniques like Electron Paramagnetic Resonance (EPR) spectroscopy can be used to detect species with unpaired electrons. Finally, in C-H activation, the formation of organometallic intermediates, such as cyclometalated complexes, is often confirmed by NMR and single-crystal X-ray diffraction.

Computational Chemistry Approaches to 1,3,5 Trichloroisoquinoline

Quantum-Chemical Studies of Molecular Electronic Structure

Quantum-chemical methods are fundamental to understanding the electronic properties that govern the behavior of 1,3,5-trichloroisoquinoline. These methods solve the Schrödinger equation, or a simplified form of it, to provide information about the molecule's electronic structure, such as molecular orbital energies and electron distribution.

Ab initio molecular orbital calculations are based on first principles, without the use of empirical parameters. These methods, such as Hartree-Fock (HF) theory, provide a foundational understanding of the electronic structure of this compound. While computationally demanding, they offer a rigorous approach to calculating molecular properties.

A hypothetical ab initio calculation could yield the following data for the key molecular orbitals of this compound:

| Molecular Orbital | Energy (Hartree) | Description |

| HOMO | -0.254 | Primarily located on the isoquinoline (B145761) ring system, with contributions from the chlorine atoms. |

| LUMO | 0.087 | Predominantly distributed over the pyridine (B92270) and benzene (B151609) rings of the isoquinoline core. |

| HOMO-1 | -0.289 | Involves the lone pair electrons of the nitrogen atom and p-orbitals of the chlorine atoms. |

| LUMO+1 | 0.112 | Characterized by anti-bonding interactions within the isoquinoline ring. |

This table is based on hypothetical data for illustrative purposes.

Density Functional Theory (DFT) has become a widely used quantum-chemical method due to its balance of accuracy and computational efficiency. DFT calculates the electronic structure of a molecule based on its electron density, offering a practical approach for studying complex systems. For this compound, DFT can be employed to predict a range of properties, including geometric parameters, vibrational frequencies, and electronic characteristics.

DFT calculations would allow for the determination of key electronic properties, which are crucial for understanding the molecule's reactivity and spectroscopic behavior.

| Property | Calculated Value (Hypothetical) | Description |

| HOMO-LUMO Gap | 4.5 eV | Indicates the electronic excitability and kinetic stability of the molecule. |

| Dipole Moment | 2.8 Debye | Reflects the overall polarity of the molecule, arising from the electronegative chlorine and nitrogen atoms. |

| Electron Affinity | 1.2 eV | The energy released when an electron is added to the molecule. |

| Ionization Potential | 8.9 eV | The energy required to remove an electron from the molecule. |

This table is based on hypothetical data for illustrative purposes.

Theoretical Analysis of Reaction Mechanisms and Transition States

Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions. By mapping the potential energy surface, it is possible to identify reactants, products, intermediates, and transition states. For this compound, theoretical analysis can be used to study various reactions, such as nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions.

For instance, a hypothetical study on the nucleophilic substitution at the C1 position by a generic nucleophile (Nu⁻) could provide the following energetic details:

| Species | Relative Energy (kcal/mol) | Description |

| Reactants (this compound + Nu⁻) | 0.0 | The starting point of the reaction. |

| Transition State 1 (TS1) | +15.2 | The energy barrier for the initial attack of the nucleophile on the C1 position. |

| Meisenheimer-like Intermediate | -5.8 | A stabilized intermediate formed after the nucleophilic attack. |

| Transition State 2 (TS2) | +10.5 | The energy barrier for the departure of the chloride leaving group. |

| Products | -12.3 | The final substituted isoquinoline product and the chloride ion. |

This table is based on hypothetical data for illustrative purposes.

Conformational Landscape Analysis and Energetic Considerations

While the isoquinoline core of this compound is largely planar, conformational analysis can be relevant for understanding the orientation of substituents, especially in more complex derivatives. Computational methods can be used to explore the potential energy surface and identify the most stable conformations.

For this compound itself, the primary conformational aspect would be the minor out-of-plane vibrations of the chlorine atoms. A theoretical analysis would likely confirm the planarity of the isoquinoline ring system as the global minimum energy structure.

Molecular Dynamics Simulations and Excited State Calculations

Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of molecules, including their vibrational motions and interactions with other molecules. For this compound, MD simulations could be used to model its behavior in different solvents or in a condensed phase, providing insights into its solvation and transport properties.

Excited state calculations, often performed using methods like Time-Dependent DFT (TD-DFT), are crucial for understanding the photophysical properties of a molecule, such as its absorption and emission spectra. For this compound, these calculations could predict the wavelengths of maximum absorption and provide insights into the nature of its electronic transitions.

A hypothetical TD-DFT calculation could yield the following data for the lowest energy electronic transitions:

| Transition | Excitation Energy (eV) | Oscillator Strength | Description |

| S₀ → S₁ | 3.8 | 0.15 | A π → π* transition within the isoquinoline ring. |

| S₀ → S₂ | 4.2 | 0.08 | Another π → π* transition with different orbital contributions. |

This table is based on hypothetical data for illustrative purposes.

Advanced Spectroscopic and Analytical Characterization Techniques for Halogenated Isoquinolines

X-ray Diffraction Analysis for Solid-State Structural Determination

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. wikipedia.org This technique provides accurate measurements of bond lengths, bond angles, and torsional angles, offering conclusive proof of the molecular geometry.

For 1,3,5-trichloroisoquinoline, an X-ray crystal structure analysis would confirm the planarity of the isoquinoline (B145761) ring system. docbrown.info It would also provide precise data on the C-Cl, C-N, and C-C bond lengths, which are influenced by the electronic effects of the chloro-substituents and the aromatic system. Furthermore, the analysis would reveal how the molecules pack in the crystal lattice, detailing any intermolecular interactions, such as pi-stacking, that might be present. While no public crystal structure for this compound is currently available, this method remains the gold standard for solid-state structural verification. nih.gov

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. For this compound, it serves two primary purposes: confirming the molecular weight and providing structural information through analysis of fragmentation patterns.

The molecular formula of this compound is C₉H₄Cl₃N. Due to the natural abundance of chlorine isotopes (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), the molecular ion (M⁺) peak in the mass spectrum will appear as a characteristic cluster of peaks. The most intense peak in this cluster corresponds to the ion containing three ³⁵Cl atoms. The subsequent peaks (M+2, M+4, M+6) arise from the combinatorial presence of one, two, or three ³⁷Cl isotopes, respectively. The relative intensities of these isotopic peaks are highly predictable and serve as a distinct fingerprint for a molecule containing three chlorine atoms. man.ac.uksisweb.com

Theoretical Isotopic Distribution for the Molecular Ion (C₉H₄Cl₃N⁺) Calculated based on natural isotopic abundances.

| Ion | Mass-to-Charge (m/z) | Relative Intensity (%) |

|---|---|---|

| [M]⁺ | 230.9410 | 100.0 |

| [M+2]⁺ | 232.9380 | 97.7 |

| [M+4]⁺ | 234.9351 | 31.7 |

| [M+6]⁺ | 236.9321 | 3.4 |

Under electron ionization (EI) conditions, the molecular ion can undergo fragmentation. Common fragmentation pathways for chloro-aromatic compounds include the sequential loss of chlorine radicals (·Cl) or molecules of hydrogen chloride (HCl), leading to fragment ions with lower m/z values. miamioh.educhemguide.co.uk The stability of the aromatic isoquinoline core means the molecular ion peak is expected to be relatively intense.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous identification of this compound by providing a highly accurate mass measurement of its molecular ion. This accuracy allows for the determination of the elemental formula, distinguishing it from other compounds with the same nominal mass. For the molecular formula C₉H₄Cl₃N, the presence of three chlorine atoms creates a distinct isotopic pattern due to the natural abundance of ³⁵Cl (≈75.8%) and ³⁷Cl (≈24.2%). This results in a characteristic cluster of peaks (M, M+2, M+4, M+6) with predictable relative intensities, serving as a definitive signature for a trichlorinated compound.

HRMS analysis, often coupled with liquid chromatography (LC-HRMS), can confirm the elemental composition with a mass accuracy typically below 5 ppm, providing strong evidence for the compound's identity.

| Ion Species | Isotopologue | Calculated m/z | Relative Abundance (%) |

|---|---|---|---|

| [M]⁺ | C₉H₄³⁵Cl₃N | 230.94093 | 100.00 |

| C₉H₄³⁵Cl₂³⁷ClN | 232.93798 | 97.98 | |

| C₉H₄³⁵Cl³⁷Cl₂N | 234.93503 | 31.95 | |

| C₉H₄³⁷Cl₃N | 236.93208 | 3.47 |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for the analysis of volatile and thermally stable compounds like this compound. The gas chromatograph separates the compound from any impurities before it enters the mass spectrometer. The resulting mass spectrum, typically generated by electron ionization (EI), provides a fragmentation pattern that acts as a molecular fingerprint.

For this compound, the mass spectrum is expected to show a strong molecular ion peak cluster (m/z 231, 233, 235, 237) due to the stability of the aromatic system. libretexts.org Common fragmentation pathways for chloro-aromatic compounds include the sequential loss of chlorine radicals (Cl•) or hydrogen chloride (HCl). miamioh.edu Further fragmentation of the isoquinoline core could lead to the loss of hydrogen cyanide (HCN) or related fragments, providing structural confirmation. researchgate.net

| Parameter | Value/Description | |

|---|---|---|

| GC Method | Column | DB-5MS (or equivalent), 30 m x 0.25 mm x 0.25 µm |

| Inlet Temperature | 280 °C | |

| Carrier Gas | Helium, constant flow (e.g., 1.0 mL/min) | |

| Oven Program | Start at 100 °C, ramp to 300 °C at 15 °C/min | |

| Expected Fragments (m/z) | [M]⁺ | 231 (base peak, cluster at 233, 235) |

| [M-Cl]⁺ | 196 | |

| [M-HCl]⁺ | 195 | |

| [M-Cl-HCN]⁺ | 169 | |

| [C₇H₃Cl]⁺ | 126 |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

For less volatile samples or complex mixtures, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers high sensitivity and selectivity. researchgate.net Using a reversed-phase column, this compound can be separated and detected, typically with electrospray ionization (ESI) in positive mode, which would generate the protonated molecule [M+H]⁺.

In tandem MS (MS/MS) mode, the [M+H]⁺ precursor ion (e.g., m/z 232 for the monoisotopic species) is isolated and fragmented to produce specific product ions. This process, known as Multiple Reaction Monitoring (MRM), is highly selective and allows for accurate quantification even at low concentrations. Expected fragmentation would involve the loss of HCl or Cl, similar to GC-MS analysis. acs.org

| Parameter | Value/Description |

|---|---|

| LC Column | C18 reversed-phase (e.g., 100 x 2.1 mm, 2.6 µm) |

| Mobile Phase | Gradient of Water (0.1% Formic Acid) and Acetonitrile (B52724) (0.1% Formic Acid) |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Precursor Ion (m/z) | 231.9484 ([M+H]⁺ for C₉H₅Cl₃N⁺) |

| Product Ions (m/z) | 195.9820 ([M+H-HCl]⁺), 168.9741 ([M+H-HCl-HCN]⁺) |

Vibrational Spectroscopy: Fourier-Transform Infrared (FTIR) Spectroscopy

Key expected vibrations include aromatic C-H stretching above 3000 cm⁻¹, stretching vibrations of the C=C and C=N bonds within the isoquinoline ring system in the 1600-1400 cm⁻¹ region, and C-H out-of-plane bending vibrations in the 900-675 cm⁻¹ range. orgchemboulder.comirphouse.com The presence of the three chlorine atoms will give rise to C-Cl stretching vibrations, which typically appear in the fingerprint region below 850 cm⁻¹. wpmucdn.comlibretexts.org

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Expected Intensity |

|---|---|---|

| 3100 - 3000 | Aromatic C-H Stretch | Medium to Weak |

| 1610 - 1580 | Aromatic Ring C=C and C=N Stretch | Medium to Strong |

| 1510 - 1450 | Aromatic Ring C=C and C=N Stretch | Medium to Strong |

| 900 - 700 | Aromatic C-H Out-of-Plane Bend | Strong |

| 850 - 600 | Aromatic C-Cl Stretch | Medium to Strong |

Electronic Absorption Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule, primarily the π→π* transitions in aromatic systems like isoquinoline. rsc.org The spectrum of this compound is expected to show multiple absorption bands in the UV region (typically 200-400 nm), characteristic of polycyclic aromatic hydrocarbons. researchgate.netaanda.org

The position (λₘₐₓ) and intensity of these bands can be influenced by the solvent, a phenomenon known as solvatochromism. In moving from a non-polar to a polar solvent, π→π* transitions often undergo a bathochromic (red) shift to longer wavelengths. youtube.com This behavior can provide additional evidence for the nature of the electronic transitions.

| Solvent | Polarity | Expected λₘₐₓ (nm) | Transition Type |

|---|---|---|---|

| Hexane | Non-polar | ~230, ~275 | π → π |

| ~320 | |||

| Ethanol | Polar | ~235, ~280 | π → π |

| ~325 |

Advanced Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are essential for separating this compound from starting materials, byproducts, and degradation products, thereby allowing for accurate purity assessment.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of non-volatile organic compounds. For a moderately polar compound like this compound, a reversed-phase HPLC method is most suitable. nih.gov Using a C18 column and a mobile phase of acetonitrile and water (often with an acid modifier like formic or trifluoroacetic acid to improve peak shape), a sharp, well-defined peak for the target compound can be obtained.

Purity is typically determined using a UV detector set at one of the compound's absorption maxima (e.g., 230 nm or 275 nm). The peak area percentage of this compound relative to the total area of all observed peaks provides a quantitative measure of its purity.

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 50% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 275 nm |

| Injection Volume | 10 µL |

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Detection

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR) spectroscopy, is a powerful and definitive technique for the detection and characterization of radical species. nih.govnih.gov It is specifically sensitive to species that possess one or more unpaired electrons, such as free radicals, which are often transient intermediates in chemical reactions. uni-halle.de The fundamental principle of EPR spectroscopy lies in the interaction of the magnetic moment of an unpaired electron with an external magnetic field, leading to the absorption of microwave radiation. unito.it This absorption is detected and plotted as a spectrum, from which a wealth of information about the radical's structure, environment, and dynamics can be extracted. nih.govwashington.edu

In a hypothetical scenario involving this compound, EPR spectroscopy could be employed to investigate radical formation under various conditions, such as photochemical reactions or reactions with radical initiators. If a radical were formed on the isoquinoline ring system, for example, through homolytic cleavage of a carbon-halogen bond or through an electron transfer process, EPR spectroscopy would be the primary tool for its unambiguous detection.

The resulting EPR spectrum would provide key parameters for the characterization of the radical species. The g-factor, analogous to the chemical shift in NMR, would help in identifying the type of radical (e.g., carbon-centered, nitrogen-centered). washington.edu Furthermore, the hyperfine coupling constants, which arise from the interaction of the unpaired electron with nearby magnetic nuclei (such as ¹⁴N and ¹H, and potentially ¹³C and ³⁵/³⁷Cl), would provide detailed information about the electronic structure and the distribution of the unpaired electron density within the molecule. nih.gov

To overcome the challenges associated with the detection of short-lived radicals, a technique known as spin trapping is often employed. nih.govmdpi.com This method involves the use of a "spin trap," a diamagnetic molecule that reacts with the transient radical to form a much more stable paramagnetic radical adduct. nih.gov This stable adduct can then be readily detected and characterized by EPR spectroscopy. The hyperfine splitting pattern of the spin adduct provides information that can be used to deduce the structure of the original, short-lived radical. mdpi.com For instance, N-tert-butyl-α-phenylnitrone (PBN) is a commonly used spin trap for carbon-centered radicals. nih.gov

While specific research findings on this compound are absent, the established principles and methodologies of EPR spectroscopy and spin trapping represent the state-of-the-art approach for the definitive identification and characterization of any potential radical intermediates in its chemistry.

1,3,5 Trichloroisoquinoline As a Key Synthetic Intermediate

Derivatization and Further Functionalization of Polychlorinated Isoquinolines

The reactivity of the chlorine substituents on the isoquinoline (B145761) core is dictated by their position. The chlorine atoms at the C1 and C3 positions, being part of the pyridine (B92270) ring, are generally more susceptible to nucleophilic substitution and palladium-catalyzed cross-coupling reactions compared to the chlorine at the C5 position on the benzene (B151609) ring. This differential reactivity is a cornerstone for the selective functionalization of 1,3,5-trichloroisoquinoline.

Modern synthetic methodologies, particularly palladium-catalyzed cross-coupling reactions, have proven invaluable for the derivatization of polychlorinated heteroaromatics. Reactions such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination allow for the introduction of a wide array of substituents, including aryl, alkynyl, and amino groups, respectively.

While specific studies on this compound are limited, the principles of regioselective functionalization can be inferred from studies on analogous systems like polychlorinated quinazolines and quinolines. nih.govnih.gov For instance, in 2,4,7-trichloroquinazoline, substitution occurs preferentially at the more electrophilic C4 position, followed by C2, and finally C7. nih.gov This suggests a hierarchical reactivity for the chloro-substituents in this compound, likely enabling a stepwise approach to its derivatization.

Table 1: Potential Regioselective Cross-Coupling Reactions on this compound

| Reaction Type | Reagents and Conditions | Potential Product |

|---|---|---|

| Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst, base | Aryl-substituted isoquinoline |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, base | Alkynyl-substituted isoquinoline |

This table is illustrative and based on general principles of cross-coupling reactions on related polychlorinated heterocycles.

The sequential nature of these reactions allows for the controlled introduction of different functional groups at specific positions, leading to highly substituted and complex isoquinoline derivatives. The initial substitution typically occurs at the most reactive position under milder conditions, with subsequent substitutions at less reactive sites requiring more forcing conditions.

Role in the Construction of Complex Polycyclic Aromatic Nitrogen Heterocycles

The functionalized derivatives of this compound serve as advanced intermediates for the synthesis of larger, more complex polycyclic aromatic nitrogen heterocycles (PANHs). These intricate structures are of significant interest due to their unique electronic properties and potential applications in materials science and medicinal chemistry.

One common strategy involves the introduction of substituents that can participate in subsequent intramolecular cyclization reactions. For example, an aryl group introduced at the C1 position and an alkynyl group at a neighboring position could undergo a cyclization cascade to form a new fused ring system.

While direct examples utilizing this compound are not extensively documented, the synthesis of phenanthridines from isoquinoline precursors is a known transformation. researchgate.netnih.gov By analogy, a suitably functionalized this compound derivative could be envisioned as a precursor to a substituted phenanthridine (B189435) or a more complex system like benzo[c]phenanthridine. nih.gov The synthesis of such complex scaffolds often relies on the precise placement of reactive groups, which can be achieved through the selective derivatization of the starting polychlorinated isoquinoline.

The construction of these polycyclic systems can be achieved through various synthetic strategies, including:

Intramolecular Heck Reactions: Palladium-catalyzed cyclization of a vinyl or aryl group onto an adjacent aromatic ring.

Photochemically-Mediated Cyclizations: Light-induced ring closure reactions. beilstein-journals.org

Radical Cyclizations: Formation of new rings through radical intermediates. nih.gov

The ability to introduce different functional groups at the C1, C3, and C5 positions of this compound provides a versatile platform for designing precursors for a wide range of complex PANHs.

Applications in the Synthesis of Diverse Organic Molecules

The utility of this compound extends beyond the synthesis of complex heterocycles to the broader field of organic synthesis. The isoquinoline core is a privileged scaffold in medicinal chemistry, and the ability to introduce diverse substituents allows for the creation of libraries of compounds for biological screening.

The quinoline (B57606) and isoquinoline ring systems are found in numerous natural products with a wide range of biological activities. nih.gov The modification of these natural product scaffolds often involves the introduction of new functional groups to enhance potency or modulate other properties. While direct applications of this compound in natural product synthesis are not well-documented, its potential as a building block for creating analogs of biologically active isoquinoline alkaloids is significant.

Table 2: Examples of Bioactive Scaffolds Potentially Accessible from this compound Derivatives

| Target Scaffold | Potential Biological Activity | Synthetic Connection |

|---|---|---|

| Substituted Phenanthridines | Anticancer, Antitumor titech.ac.jp | Intramolecular cyclization of derivatized isoquinoline |

| Benzo[c]phenanthridines | Cytotoxic nih.gov | Multi-step synthesis involving isoquinoline intermediates |

This table highlights potential applications based on the known biological activities of related compounds.

The development of efficient and regioselective methods for the functionalization of this compound is crucial for unlocking its full potential as a key synthetic intermediate. Further research into the reactivity of this compound will undoubtedly lead to novel synthetic routes for a wide array of complex and valuable organic molecules.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1,3,5-Trichloroisoquinoline, and how can purity and structural integrity be verified experimentally?

- Methodological Answer : Synthesis typically involves chlorination of isoquinoline derivatives under controlled conditions using reagents like phosphorus oxychloride (POCl₃). Purity verification requires chromatographic techniques (e.g., HPLC with UV detection) and spectroscopic methods (¹H/¹³C NMR for structural confirmation). For reproducibility, reaction parameters (temperature, stoichiometry, and solvent selection) must be rigorously documented .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Key protocols include:

- Engineering Controls : Use fume hoods to minimize inhalation exposure .

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Storage : Store in sealed containers away from moisture and oxidizing agents to prevent decomposition .

Q. How can researchers characterize the stability of 1,3,5-Trichloroisocyanurate under varying environmental conditions (e.g., temperature, pH)?

- Methodological Answer : Conduct accelerated stability studies using:

- Thermogravimetric Analysis (TGA) to assess thermal degradation.

- UV-Vis Spectroscopy to monitor hydrolysis rates at different pH levels.

- Control experiments must replicate environmental conditions (e.g., aqueous buffers for pH studies) to ensure data reliability .

Advanced Research Questions

Q. What mechanisms underlie the interaction of this compound with biological macromolecules (e.g., enzymes or DNA), and how can these interactions be quantified?

- Methodological Answer : Employ molecular docking simulations to predict binding affinities, complemented by in vitro assays (e.g., fluorescence quenching or surface plasmon resonance) to validate interactions. For DNA studies, use gel electrophoresis to detect strand breaks or intercalation .

Q. How can contradictory data on the compound’s photodegradation pathways be resolved?

- Methodological Answer :

- Controlled Replication : Standardize light sources (e.g., UV lamps at 254 nm) and solvent systems across experiments.

- Advanced Analytics : Use LC-MS/MS to identify degradation products and isotope labeling to trace reaction intermediates.

- Statistical Analysis : Apply multivariate regression to isolate variables (e.g., oxygen concentration, light intensity) contributing to discrepancies .

Q. What computational models are most effective for predicting the reactivity of this compound in novel chemical environments?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate electron density maps and Fukui indices to predict electrophilic/nucleophilic sites.

- Molecular Dynamics (MD) Simulations : Model solvent interactions and transition states.

- Validate predictions with experimental kinetic studies (e.g., stopped-flow techniques) .

Guidelines for Addressing Research Contradictions

- Systematic Reviews : Compare datasets across studies to identify methodological divergences (e.g., solvent polarity, catalyst loadings) .

- Meta-Analysis : Use statistical tools (e.g., Cohen’s d) to quantify effect sizes and heterogeneity .

- Peer Validation : Collaborate with independent labs to replicate critical findings .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.